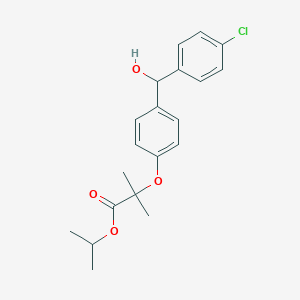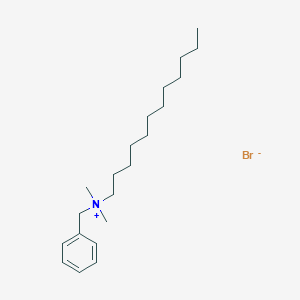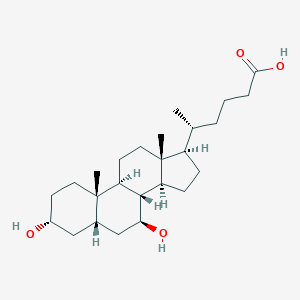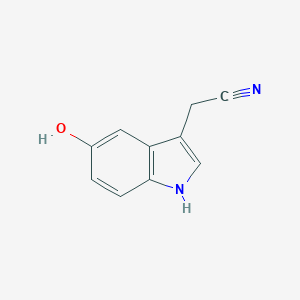
p-Toluènesulfonate de 3-butynyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-butynyl p-toluenesulfonate involves multiple steps including condensation, cyclization, oxidative coupling, hydrolysis, and sulfonation. These processes yield compounds with complex structures, as seen in the synthesis of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate, which involves nitromethane as a starting material and results in a total yield of 46.5% (Wang, Liu, & Zhou, 2013).
Molecular Structure Analysis
The structure of compounds related to 3-butynyl p-toluenesulfonate can be elucidated using techniques such as 1H NMR, IR, MS, and X-ray single-crystal diffraction. These methods reveal detailed information about the molecular framework and crystallography, providing insights into their geometric and electronic properties. For example, 1-(3-butynyl)pyridinium p-toluenesulfonate was analyzed to show a hydrogen bond between the acetylenic H atom of the cation and a sulfonate O atom of the anion, indicating intricate intermolecular interactions (Ferguson et al., 1993).
Chemical Reactions and Properties
The reactivity of 3-butynyl p-toluenesulfonate derivatives includes various transformations such as solvolysis, where isotope effects and conformational aspects play crucial roles (Winstein & Takahashi, 1958). Additionally, reactions with butyltin hydroxide oxide demonstrate the synthesis of complex tin oxo clusters, showcasing the diverse reactivity and potential applications in materials science (Eychenne-Baron et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points and decomposition temperatures, are crucial for understanding the stability and handling of these compounds. For instance, the melting point and decomposition temperature of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate were determined to be 400.25 K and 510.70 K, respectively, through Differential Scanning Calorimetry (DSC) analysis (Wang, Liu, & Zhou, 2013).
Chemical Properties Analysis
The chemical properties of 3-butynyl p-toluenesulfonate derivatives are influenced by their functional groups and molecular structure. Studies on compounds like 3-chloro- and 3-bromo-2-oxopropyl-p-toluenesulfonate reveal insights into their reactivity and potential for further functionalization (Howard, Batsanov, O'Hagan, & White, 1994).
Applications De Recherche Scientifique
Synthèse organique
Le p-Toluènesulfonate de 3-butynyle est un composé organique souvent utilisé en synthèse organique . C'est un liquide clair qui peut varier en couleur de incolore à brun . Il est couramment utilisé dans la synthèse d'autres composés organiques en raison de sa réactivité.
Activité dopaminergique
Une série d'aryl 1-but-3-ynyl-4-phényl-1,2,3,6-tétrahydropyridines ayant une activité dopaminergique a été décrite . Ces composés ont montré une affinité pour le récepteur de la dopamine (DA) D2 et une inhibition de l'activité locomotrice (LMA) . Cela suggère que le this compound pourrait être utilisé dans la recherche et le développement de médicaments ciblant le système dopaminergique.
Antagonistes du récepteur humain H3
Le composé a été utilisé dans la synthèse et l'évaluation biologique de nouveaux antagonistes cycloheptaquinolines du récepteur humain H3 . Cela indique son utilisation potentielle dans le développement de médicaments ciblant le récepteur H3, qui est impliqué dans divers troubles neurologiques et psychiatriques.
Usage réservé à la recherche (RUO)
Le this compound est souvent étiqueté « Usage réservé à la recherche » (RUO) . Cela signifie qu'il est destiné à un usage diagnostique in vitro et n'est pas destiné à un usage thérapeutique ou diagnostique chez l'homme ou l'animal. Son utilisation est généralement limitée à la recherche en laboratoire.
Production d'acides sulfoniques et de dérivés
Le this compound appartient à la catégorie des acides sulfoniques organiques et de leurs dérivés
Safety and Hazards
Mécanisme D'action
Target of Action
3-Butynyl p-toluenesulfonate, also known as but-3-ynyl 4-methylbenzenesulfonate, is a chemical compound that has been studied for its potential dopaminergic activity . This suggests that its primary targets may be dopamine receptors, particularly the D2 receptor .
Mode of Action
Studies have suggested that it may interact with dopamine d2 receptors . This interaction could potentially alter the function of these receptors, leading to changes in neurotransmission and neuronal activity.
Biochemical Pathways
The biochemical pathways affected by 3-Butynyl p-toluenesulfonate are likely related to dopamine signaling, given its potential dopaminergic activity . Dopamine is a key neurotransmitter involved in various physiological processes, including motor control, reward, and reinforcement. Alterations in dopamine signaling can have significant downstream effects on these processes.
Result of Action
The molecular and cellular effects of 3-Butynyl p-toluenesulfonate’s action are likely to be related to its potential interaction with dopamine D2 receptors . By interacting with these receptors, the compound could potentially influence dopamine signaling and thereby affect various physiological processes controlled by this neurotransmitter.
Propriétés
IUPAC Name |
but-3-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOASOOVVADOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297461 | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23418-85-1 | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23418-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Butynyl p-toluenesulfonate in polyacetylene electrolyte synthesis?
A: 3-Butynyl p-toluenesulfonate acts as an initiator in the non-catalyst polymerization of 2-ethynylpyridine. [, ] This means it helps initiate the chain reaction that leads to the formation of the polyacetylene polymer. This is significant because it allows for the synthesis of the polymer without the need for a metal catalyst, which can be expensive and potentially contaminate the final product.
Q2: How is the resulting polyacetylene characterized in the research?
A: The researchers utilized various spectroscopic techniques to characterize the synthesized polyacetylene. Infrared (IR) spectroscopy was employed to identify specific functional groups present in the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy provided insights into the polymer's structure and composition. Additionally, UV-Visible spectroscopy helped determine the optical properties of the polyacetylene, specifically observing the characteristic absorption spectrum associated with π→ π* interband transitions starting around 800 nm, indicative of a conjugated polymer backbone. [] This thorough characterization provides valuable information about the chemical structure and properties of the synthesized material, which is crucial for understanding its potential applications in electrochemical devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






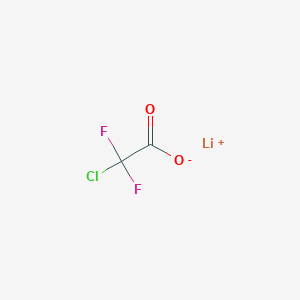


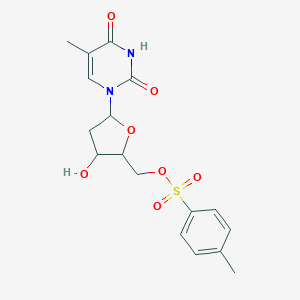
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
